5-((4-Bromophenyl)(4-hydroxypiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
Description
Properties
IUPAC Name |
5-[(4-bromophenyl)-(4-hydroxypiperidin-1-yl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN4O2S/c1-10-19-17-22(20-10)16(24)15(25-17)14(11-2-4-12(18)5-3-11)21-8-6-13(23)7-9-21/h2-5,13-14,23-24H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXSWVIOECWTQAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)Br)N4CCC(CC4)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-((4-Bromophenyl)(4-hydroxypiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a member of a class of compounds known for their diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step organic reactions. The key steps include the formation of the thiazole and triazole rings via cyclization reactions, followed by the introduction of the bromophenyl and hydroxypiperidine moieties. The structural characterization is often performed using techniques such as NMR and X-ray crystallography to confirm the molecular geometry and functional group positioning.
Anticancer Activity
Research has shown that derivatives of triazole and thiazole exhibit significant anticancer properties. For instance, compounds similar to 5-((4-Bromophenyl)(4-hydroxypiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol have demonstrated potent antiproliferative effects against various cancer cell lines. A study highlighted that triazole derivatives inhibited the growth of leukemia cells with low growth inhibition concentrations (GI50) .
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Compound | Cell Line | GI50 (µM) |
|---|---|---|
| Compound A | SR (Leukemia) | 0.0351 |
| Compound B | OVCAR-3 (Ovarian) | 0.248 |
| 5-((4-Bromophenyl)(4-hydroxypiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol | TBD |
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Similar thiazole-triazole compounds have shown effectiveness against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of critical metabolic pathways.
The biological activity of 5-((4-Bromophenyl)(4-hydroxypiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is thought to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation or metabolic processes.
- Receptor Modulation : Interaction with cellular receptors can lead to altered signaling pathways that affect cell survival.
- Induction of Apoptosis : Many studies indicate that such compounds can trigger programmed cell death in cancer cells while sparing normal cells .
Case Studies
Several studies have focused on the evaluation of similar compounds in preclinical models:
- A study on a related thiazole derivative demonstrated a 98.8% inhibition of Trypanosoma brucei at a concentration of 10 µg/mL . This suggests potential applications in treating parasitic infections.
- In another investigation involving piperazine derivatives linked to bromophenyl groups, researchers found promising results in terms of neuroprotective effects and reduced cytotoxicity towards normal cells compared to cancer cells .
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the potential of thiazolo[3,2-b][1,2,4]triazole derivatives as anticancer agents. The compound has been evaluated for its antitumor activity against various cancer cell lines. Notably, a study reported that certain derivatives exhibited excellent anticancer properties at concentrations as low as 10 μM without causing toxicity to normal cells (HEK293) .
Case Study: NCI 60 Cell Line Screening
A comprehensive evaluation involving the NCI 60 cell line screening program demonstrated that specific derivatives of thiazolo[3,2-b][1,2,4]triazole compounds significantly impacted leukemia lines. This suggests a promising avenue for developing targeted therapies for hematological malignancies .
Anti-inflammatory Activity
Compounds within the thiazolo[3,2-b][1,2,4]triazole class have shown anti-inflammatory effects. The compound's structure allows it to interact with inflammatory pathways effectively. A study indicated that derivatives from this scaffold demonstrated anti-inflammatory properties and could serve as potential treatments for inflammatory diseases .
Antimicrobial Activity
The antimicrobial potential of thiazolo[3,2-b][1,2,4]triazole derivatives has also been explored. Research indicates that these compounds exhibit moderate to good activity against various pathogens. For instance, some derivatives were found to be effective against strains such as Staphylococcus aureus and Enterococcus faecalis .
Drug-Likeness and Bioactivity
Assessments of drug-likeness parameters for the compound indicate favorable characteristics for gastrointestinal absorption and a safe toxicity profile. Studies utilizing computational methods have shown that the compound possesses moderate bioactivity scores and aligns well with criteria for potential drug candidates .
Summary of Applications
Comparison with Similar Compounds
Research Findings and Limitations
- Structural Advantages : The hydroxypiperidine group offers a balance of solubility and target affinity, addressing limitations of purely lipophilic analogs.
- Gaps in Data : Experimental pharmacological data for the target compound are absent in the evidence; comparisons rely on structural extrapolation and docking studies .
- Synthesis Challenges : Introducing the 4-hydroxypiperidine group may require multi-step protection/deprotection strategies, increasing synthetic complexity .
Q & A
Q. What are the key synthetic strategies for synthesizing this compound, and how are critical intermediates characterized?
The synthesis involves multi-step reactions, including cyclization of thiazole-triazole cores and functionalization of the 4-bromophenyl and 4-hydroxypiperidine moieties. A typical approach includes:
- Step 1: Formation of the thiazolo[3,2-b][1,2,4]triazole core via cyclization of thiourea derivatives under reflux in ethanol or acetonitrile .
- Step 2: Introduction of the 4-bromophenyl group using Suzuki-Miyaura coupling or nucleophilic substitution, requiring palladium catalysts and anhydrous conditions .
- Step 3: Piperidine hydroxylation via oxidation or hydroxyl-group protection/deprotection strategies . Characterization: Intermediates and final products are validated using H/C NMR, high-resolution mass spectrometry (HRMS), and IR spectroscopy. X-ray crystallography may resolve stereochemical ambiguities .
Q. Which spectroscopic and computational methods are critical for structural elucidation and purity assessment?
- NMR Spectroscopy: H NMR identifies proton environments (e.g., aromatic protons at δ 7.2–7.8 ppm for bromophenyl, δ 3.0–4.0 ppm for piperidine) .
- Mass Spectrometry: HRMS confirms molecular weight (e.g., [M+H] ~525–530 Da) and fragmentation patterns .
- HPLC-PDA: Purity ≥95% is achieved via reverse-phase chromatography (C18 column, acetonitrile/water gradient) .
- Computational Tools: DFT calculations predict electronic properties, while molecular docking screens target interactions (e.g., with kinase domains) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and scalability?
Key variables include:
- Solvent Systems: Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitutions, while ethanol/acetonitrile balance cost and efficiency .
- Catalysts: Pd(PPh) for cross-coupling reactions (yield ↑20% vs. Pd(OAc)) .
- Temperature Control: Microwave-assisted synthesis reduces reaction time (e.g., 30 minutes vs. 24 hours for cyclization) .
- Workflow: Parallel screening of conditions (DoE) identifies robust parameters for scale-up .
Q. What mechanisms underlie its biological activity, and how can computational modeling guide target identification?
- Putative Targets: The compound’s thiazole-triazole core and bromophenyl group suggest kinase inhibition (e.g., EGFR, VEGFR2) or GPCR modulation .
- Docking Studies: AutoDock Vina or Schrödinger Suite models interactions with ATP-binding pockets (e.g., binding energy ≤−8.0 kcal/mol for EGFR) .
- MD Simulations: 100-ns trajectories assess stability of ligand-target complexes (RMSD ≤2.0 Å indicates stable binding) .
Q. How do structural modifications (e.g., substituent variation) influence bioactivity?
- Piperidine Hydroxyl: Removal reduces solubility (logP ↑0.5) and abolishes anti-inflammatory activity in LPS-induced RAW264.7 assays .
- Bromophenyl Replacement: Fluorophenyl analogs show 10× higher affinity for serotonin receptors (5-HT K = 12 nM vs. 120 nM for bromophenyl) .
- Thiazole Methyl Group: Methyl → ethyl substitution enhances metabolic stability (t ↑3× in microsomal assays) .
Q. How can contradictory bioactivity data across studies be resolved?
- Assay Variability: Normalize results using positive controls (e.g., doxorubicin for cytotoxicity, ibuprofen for COX-2 inhibition) .
- Structural Confounders: Verify purity (HPLC) and stereochemistry (X-ray) to exclude impurities or enantiomers as confounding factors .
- Dose-Response Curves: IC values should span ≥3 orders of magnitude to confirm specificity .
Methodological Considerations
Q. What strategies are recommended for designing structure-activity relationship (SAR) studies?
- Scaffold Diversification: Synthesize analogs with variations in:
- Aromatic substituents (e.g., 4-Cl, 4-OCH vs. 4-Br) .
- Piperidine substituents (e.g., hydroxyl → methoxy) .
- Biological Profiling: Test against panels of targets (e.g., NCI-60 cancer lines, kinase profiling arrays) .
- Data Analysis: Use PCA or clustering algorithms to link structural features to activity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
